

"Tubulin polymerization-IN-42 datasheet and chemical properties"

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Compound of Interest

Compound Name: Tubulin polymerization-IN-42

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An In-Depth Technical Guide to Tubulin Polymerization-IN-42

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubulin Polymerization-IN-42, identified as compound 10j in the primary literature, is a novel, synthetically derived, indole-substituted furanone that has demonstrated potent anti-cancer activity. This small molecule acts as a microtubule-destabilizing agent by inhibiting tubulin polymerization. Its mechanism of action involves binding to the colchicine binding site on β -tubulin, thereby disrupting the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols related to **Tubulin Polymerization-IN-42**, serving as a vital resource for researchers in oncology and drug discovery.

Chemical Properties

Tubulin Polymerization-IN-42 is a heterocyclic compound characterized by an indole moiety linked to a furanone ring. The chemical and physical properties are summarized in the table below.



Property	Value	Reference
Chemical Name	Tubulin polymerization-IN-42 (compound 10j)	
Molecular Formula	C22H21NO5	[1]
Molecular Weight	379.41 g/mol	[1]
Canonical SMILES	COC1=C(OC)C=C(C(C(OC2)= O)=C2C3=CN(C)C4=C3C=CC =C4)C=C1OC	[1]
InChI Key	Not Publicly Available	
CAS Number	Not Publicly Available	
Appearance	Solid	_
Solubility	Soluble in DMSO	
Storage	Store at -20°C for long-term storage	[1]

Biological Activity and Mechanism of Action

Tubulin Polymerization-IN-42 is a potent inhibitor of tubulin polymerization, a critical process for cell division. By binding to the colchicine site on β -tubulin, it prevents the formation of microtubules, which are essential components of the mitotic spindle. This disruption of microtubule dynamics leads to mitotic arrest and subsequent programmed cell death (apoptosis) in cancer cells.[2]

In Vitro Anti-proliferative Activity

While the specific IC₅₀ values for **Tubulin Polymerization-IN-42** (compound 10j) against a panel of cancer cell lines from the primary study by Hurysz et al. are not publicly available in the abstract, a related compound from the same class (compound 11) demonstrated significant cytotoxicity against U-937 cancer cells with an EC₅₀ value of 0.6 μ M.[2] The primary publication indicates that the most potent compounds from the study were evaluated in the NCI-60 human tumor cell line screen, suggesting broad anti-cancer activity.[3]



Parameter	Value	Cell Line	Reference
EC50	0.6 μΜ	U-937 (human leukemia)	[2]
Additional Data	The most potent compounds in the series were submitted to the NCI-60 cell line screen.	Multiple Cancer Cell Lines	[3]

Inhibition of Tubulin Polymerization

The primary mechanism of action of **Tubulin Polymerization-IN-42** is the direct inhibition of tubulin assembly. The abstract of the foundational study confirms that the most potent compound in the series was found to inhibit tubulin polymerization.[3] Quantitative data from a representative tubulin polymerization assay for a similar class of compounds is presented below. For instance, a novel tubulin inhibitor was shown to inhibit tubulin polymerization with an IC_{50} of 6.87 μ M.[4]

Assay	Parameter	Value	Reference
Tubulin Polymerization Assay	IC50	6.87 μM (Representative)	[4]

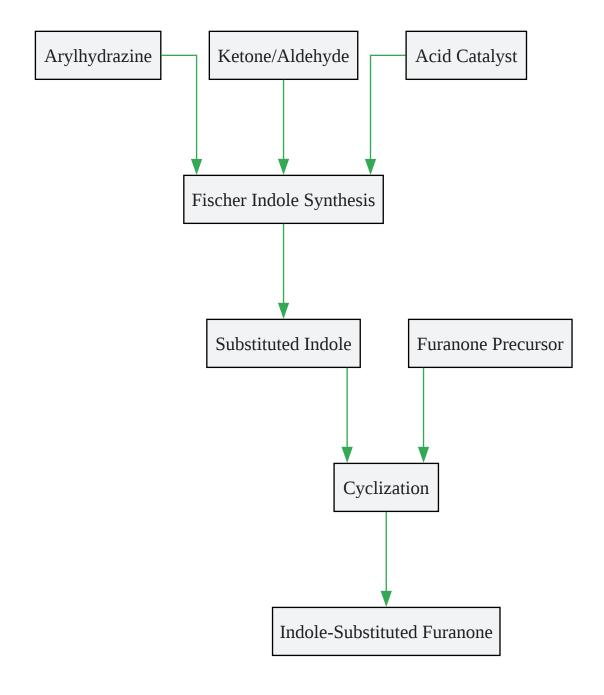
Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Tubulin Polymerization-IN-42** are described in the primary literature. Below are generalized protocols for key experiments typically performed for this class of compounds.

Synthesis of Indole-Substituted Furanones

A general synthetic route to indole-substituted furanones involves a multi-step process. A common approach is the Fischer indole synthesis, which can be adapted for three-component reactions to generate multiply substituted indoles.[5] This is followed by reactions to construct the furanone ring, which can involve cyclization of appropriate precursors.[6]





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Figure 1. Generalized workflow for the synthesis of indole-substituted furanones.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of a compound on the polymerization of purified tubulin in vitro. The polymerization of tubulin into microtubules can be monitored by measuring the increase in turbidity (absorbance) at 340 nm or through fluorescence using a fluorescent reporter.[7][8]



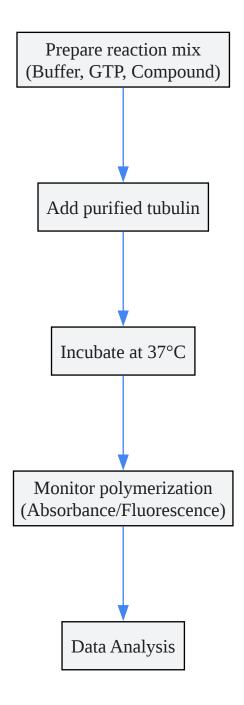
Materials:

- Purified tubulin (>99%)
- G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, 5% glycerol)
- Test compound (Tubulin Polymerization-IN-42) dissolved in DMSO
- Positive control (e.g., Nocodazole)
- Negative control (DMSO vehicle)
- 96-well microplate
- Spectrophotometer or fluorometer capable of reading at 37°C

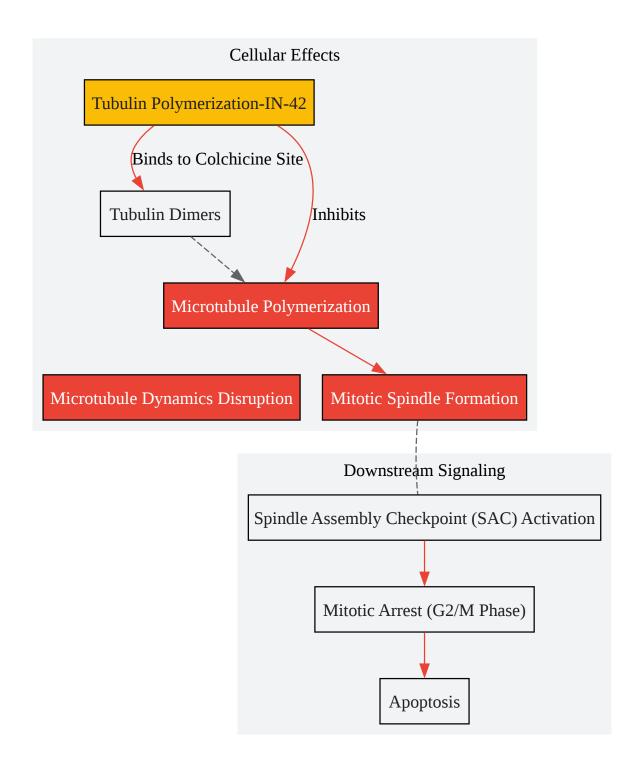
Procedure:

- Prepare the reaction mixture on ice, containing G-PEM buffer and the desired concentration of the test compound or controls.
- Add purified tubulin to the reaction mixture.
- Transfer the reaction mixtures to a pre-warmed 96-well plate.
- Immediately place the plate in a spectrophotometer or fluorometer pre-heated to 37°C.
- Measure the absorbance at 340 nm or fluorescence at appropriate wavelengths every minute for 60-90 minutes.
- Plot the absorbance or fluorescence as a function of time to obtain polymerization curves.
- The percentage of inhibition is calculated by comparing the rate of polymerization in the presence of the compound to the vehicle control.









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